Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group, an azo linkage, and a bulky tetramethylbutyl substituent. It is often used in various scientific research applications due to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- typically involves the diazotization of 2-amino-1-naphthalenylamine followed by azo coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can form hydrogen bonds and participate in electrophilic reactions, while the azo linkage can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(1,1,3,3-tetramethylbutyl)-
- 2-[(2-Amino-1-naphthalenyl)azo]-4-methylphenol
Uniqueness
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is unique due to its bulky tetramethylbutyl group, which imparts steric hindrance and influences its reactivity and solubility. This makes it distinct from other similar compounds and valuable for specific applications where such properties are desired.
Properties
CAS No. |
63216-94-4 |
---|---|
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(2-aminonaphthalen-1-yl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H29N3O/c1-23(2,3)15-24(4,5)17-11-13-21(28)20(14-17)26-27-22-18-9-7-6-8-16(18)10-12-19(22)25/h6-14,28H,15,25H2,1-5H3 |
InChI Key |
LIRFEWBOZNDRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.